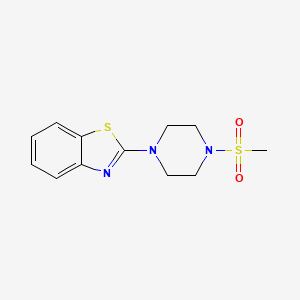

2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole

Description

2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS: 460994-84-7) is a benzothiazole derivative featuring a methanesulfonyl-substituted piperazine ring at position 2 of the benzothiazole core. Its molecular formula is C₁₂H₁₅N₃O₂S₂, with a molecular weight of 297.40 g/mol .

Properties

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSKILJIEICGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic conditions.

Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the piperazine-substituted benzothiazole with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in aprotic solvents like tetrahydrofuran (THF) or ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) with appropriate bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole has found applications in several scientific research areas:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of novel compounds with desired biological activities.

Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights

Piperazine vs. Piperazine-containing analogs, such as riluzole derivatives, demonstrate improved pharmacokinetics and sodium channel inhibition . In contrast, 2-(benzylsulfonyl)-1,3-benzothiazole lacks a piperazine ring but shows potent antischistosomal activity, suggesting that bulky sulfonyl groups may enhance antiparasitic effects .

Methanesulfonyl Group :

- The electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) may stabilize the benzothiazole core, enhancing metabolic stability. This feature is shared with BTA-12 and 2-(methylsulfonyl)-1,3-benzothiazole .

Anticancer Potential: 2-(Methylsulfonyl)-1,3-benzothiazole (CAS 7144-49-2) inhibits RNA/DNA synthesis, suggesting that the target compound’s methanesulfonyl-piperazine combination could offer similar or improved anticancer properties with modified selectivity .

Antimicrobial and Antioxidant Activities: Derivatives with oxadiazole (e.g., 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole) or pyrazole rings exhibit antimicrobial activity, indicating that heterocyclic substituents at position 2 are critical for targeting microbial enzymes .

Research Findings and Implications

- Anticancer Optimization : The methanesulfonyl group in 2-(methylsulfonyl)-1,3-benzothiazole provides a template for optimizing the target compound’s antitumor efficacy through piperazine-mediated targeting .

- Structure-Activity Relationship (SAR) : Substituent size and electronic effects significantly influence activity. For example, bulky groups (e.g., benzylsulfonyl) enhance antiparasitic activity, while smaller groups (e.g., methylsulfonyl) favor anticancer effects .

Biological Activity

2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a piperazine moiety. This structural arrangement is significant for its interaction with various biological targets. The methanesulfonyl group enhances the solubility and bioavailability of the compound.

Research has indicated that compounds with a benzothiazole framework often exhibit multiple mechanisms of action, including:

- Inhibition of Kinases : Benzothiazoles have been identified as inhibitors of various kinases, which are crucial in signaling pathways related to cancer and metabolic diseases. For instance, studies have demonstrated that derivatives of benzothiazole can effectively inhibit PI3Kβ kinase activity .

- Antimicrobial Activity : The antibacterial properties of benzothiazoles are well-documented. Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

- Anticancer Properties : Various studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through multiple pathways .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound and its derivatives. These evaluations include:

Table 1: Biological Activities of this compound

Case Studies

Several case studies have illustrated the therapeutic potential of benzothiazole derivatives:

- Anticancer Study : A study involving a derivative similar to this compound showed significant inhibition of cell proliferation in lung and colon cancer cell lines. The compound induced apoptosis and cell cycle arrest at specific concentrations .

- Antimicrobial Efficacy : In another study, derivatives were screened against a panel of bacterial strains, demonstrating notable antibacterial activity. The most effective compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzothiazole ring and piperazine substituents significantly influence biological activity:

- Substitution Patterns : The introduction of various substituents on the benzothiazole ring can enhance potency against specific targets such as kinases or microbial pathogens.

- Piperazine Modifications : Variations in the piperazine moiety can alter pharmacokinetic properties and target selectivity. For instance, the presence of methanesulfonyl groups has been linked to improved solubility and bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole, and how are key intermediates characterized?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, a benzothiazole core is functionalized with a piperazine moiety via Buchwald-Hartwig amination or SNAr reactions. Methanesulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Key intermediates (e.g., 2-chloro-1,3-benzothiazole) are characterized using -NMR, -NMR, and IR spectroscopy to confirm substitution patterns and purity. Elemental analysis (C, H, N) is used to validate stoichiometry .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm, S=O stretch at ~1150 cm) .

- NMR spectroscopy :

- -NMR resolves aromatic protons (δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm).

- -NMR confirms quaternary carbons (e.g., benzothiazole C-2 at ~160 ppm) .

- HRMS : Validates molecular weight and isotopic patterns .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is determined using microplate Alamar Blue assays .

- Antiparasitic activity : Schistosomula and adult worm viability assays at low micromolar concentrations (e.g., 1–10 µM) are performed with motility and mortality endpoints .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against biological targets?

- Target selection : Prioritize enzymes like M. tuberculosis enoyl-ACP reductase or schistosome thioredoxin glutathione reductase .

- Docking protocols : Use software (e.g., AutoDock Vina) with crystal structures (PDB IDs: 4TZK, 6RVB) to analyze binding poses. Critical interactions include hydrogen bonding with methanesulfonyl oxygen and π-π stacking with benzothiazole .

- Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC values to prioritize leads .

Q. What strategies resolve contradictions in biological activity data across studies?

- Experimental variables : Assess differences in assay conditions (e.g., bacterial strain variability, solvent effects like DMSO concentration) .

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on MIC values using SAR tables. For example, electron-withdrawing groups enhance antitubercular activity .

- Reproducibility : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines) .

Q. How does the methanesulfonylpiperazine moiety influence pharmacokinetic properties?

- Solubility : The sulfonyl group improves aqueous solubility (logP reduction by ~1 unit) compared to alkylpiperazine analogs .

- Metabolic stability : In vitro liver microsomal assays (human/rat) show reduced CYP3A4-mediated oxidation due to sulfonamide stabilization .

- Plasma protein binding : Competitive fluorescence displacement assays (e.g., warfarin-albumin) indicate moderate binding (~70–80%) .

Methodological Notes

- Synthetic optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction sustainability .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data (NMR shifts) with biological outcomes .

This FAQ integrates synthetic, analytical, and pharmacological methodologies, emphasizing reproducibility and mechanistic depth. Researchers should cross-reference spectral libraries (e.g., SDBS) and validate docking poses with mutagenesis studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.